

PF-06726304: A Technical Guide for Epigenetic Research

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Compound of Interest

Compound Name: PF-06726304

Cat. No.: B610004

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Introduction

PF-06726304 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1] This epigenetic modification leads to transcriptional repression and is a critical regulator of normal development and cellular differentiation.[2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and specifically diffuse large B-cell lymphoma (DLBCL).[3][4] **PF-06726304** competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.[5][6] This guide provides a comprehensive overview of **PF-06726304**, including its biochemical and cellular activity, experimental protocols for its use, and its effects on relevant signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for **PF-06726304**, providing a clear comparison of its potency and cellular activity.

Table 1: Biochemical Activity of **PF-06726304**

| Target | Parameter | Value (nM) | Reference |
|-------------------|----------------|------------|-----------|
| Wild-Type EZH2 | K _i | 0.7 | [5][7] |
| Y641N Mutant EZH2 | K _i | 3.0 | [5][7] |

Table 2: Cellular Activity of **PF-06726304**

| Cell Line | Assay | IC ₅₀ (nM) | Reference |
|------------|---------------------|-----------------------|-----------|
| Karpas-422 | H3K27me3 Inhibition | 15 | [5][7] |
| Karpas-422 | Proliferation | 25 | [7] |

Table 3: Selectivity Profile of a Representative EZH2 Inhibitor (GSK126)*

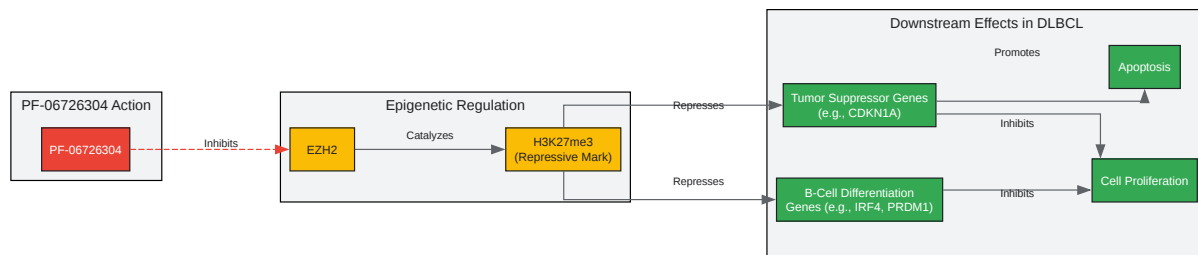
| Methyltransferase | IC ₅₀ (μM) | Fold Selectivity vs. EZH2 |
|-------------------|-----------------------|---------------------------|
| EZH2 | 0.003 | 1 |
| EZH1 | 0.045 | 15 |
| G9a | >100 | >33,333 |
| SUV39H1 | >100 | >33,333 |
| SETD7 | >100 | >33,333 |
| PRMT1 | >100 | >33,333 |

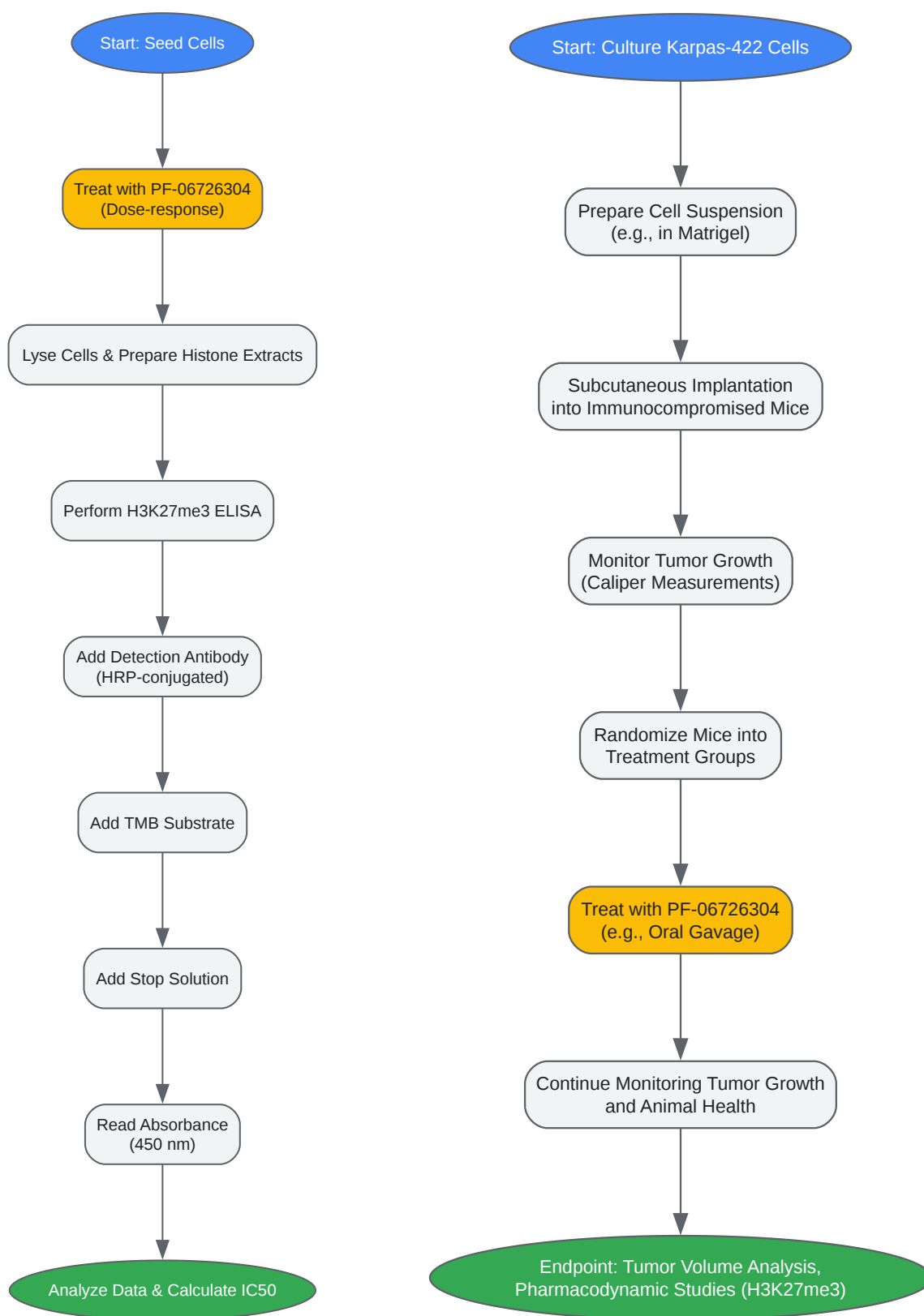
*Note: A detailed public selectivity panel for **PF-06726304** is not readily available. The data presented here for GSK126, another potent and selective EZH2 inhibitor, serves as a representative example of the expected high selectivity of this class of compounds.[8]

Signaling Pathways

Inhibition of EZH2 by **PF-06726304** has significant downstream effects on various signaling pathways critical for cancer cell proliferation and survival. In DLBCL, EZH2 plays a crucial role

in maintaining the germinal center B-cell phenotype by repressing genes involved in differentiation and cell cycle control.[9][10]





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